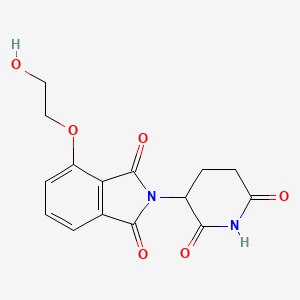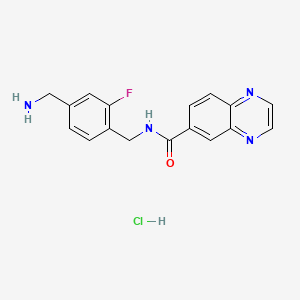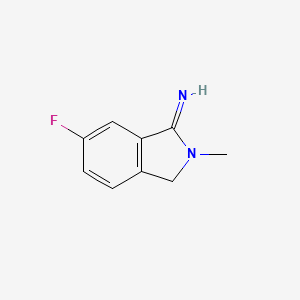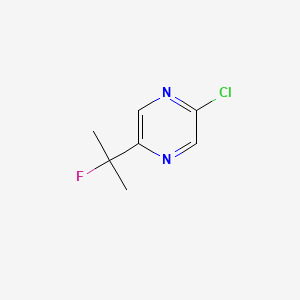![molecular formula C9H9F3OS B13560556 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H9F3OS It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 4-(trifluoromethylthio)benzaldehyde using a palladium catalyst under hydrogen gas. This method offers higher yields and can be easily scaled up for large-scale production.
化学反応の分析
Types of Reactions
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 4-(trifluoromethylthio)benzaldehyde or 4-(trifluoromethylthio)benzoic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its unique trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is primarily influenced by its trifluoromethyl group, which can interact with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better interaction with biological membranes and enzymes. This can lead to improved drug efficacy and reduced degradation by metabolic enzymes.
類似化合物との比較
Similar Compounds
2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
4-(Trifluoromethylthio)benzaldehyde: Precursor in the synthesis of 2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a sulfanyl group attached to a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C9H9F3OS |
|---|---|
分子量 |
222.23 g/mol |
IUPAC名 |
2-[4-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
InChIキー |
ONQDUHXEMIAREE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCO)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)

![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)





![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)




